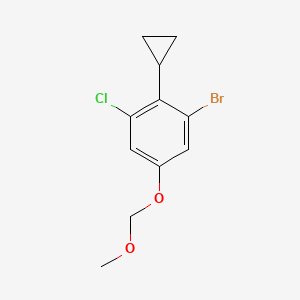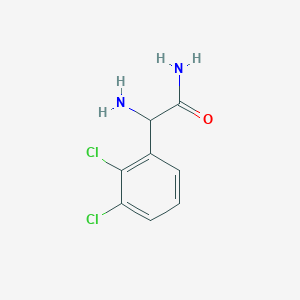![molecular formula C16H13N3O4 B13702121 4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid](/img/structure/B13702121.png)
4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid is a complex organic compound that features a unique structure combining a benzofuroimidazole moiety with a picolinic acid derivative. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid typically involves multi-step organic reactions. The process begins with the formation of the benzofuroimidazole core, which is achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or picolinic acid moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuroimidazole derivatives and picolinic acid analogs. Examples are:
Benzofuroimidazole derivatives: Compounds with similar core structures but different substituents.
Picolinic acid analogs: Compounds with variations in the picolinic acid moiety
Uniqueness
4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H13N3O4 |
|---|---|
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
4-(6,7-dihydro-1H-furo[2,3-f]benzimidazol-2-yloxy)-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H13N3O4/c1-8-12(2-4-17-14(8)15(20)21)23-16-18-10-6-9-3-5-22-13(9)7-11(10)19-16/h2,4,6-7H,3,5H2,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
HIUZYNPTYSBZBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1C(=O)O)OC2=NC3=C(N2)C=C4CCOC4=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


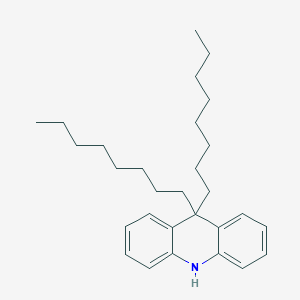

![3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid](/img/structure/B13702052.png)
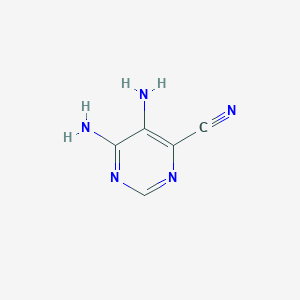
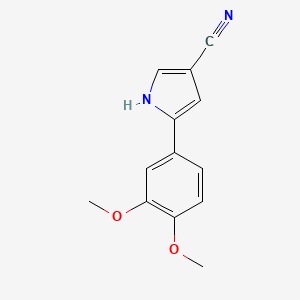
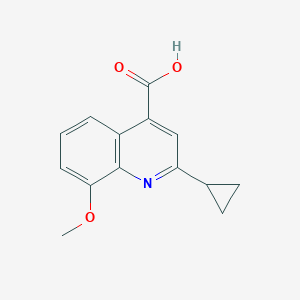
![3-Bromodibenzo[b,d]furan-4-amine](/img/structure/B13702082.png)
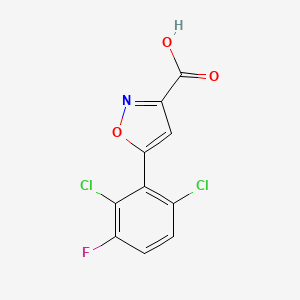
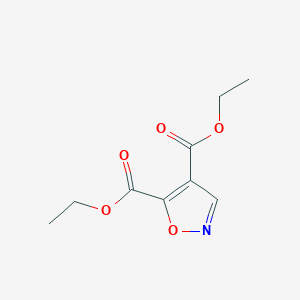
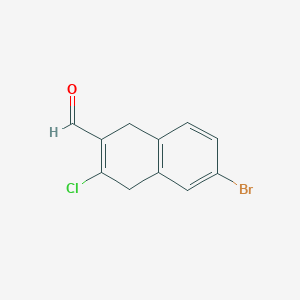
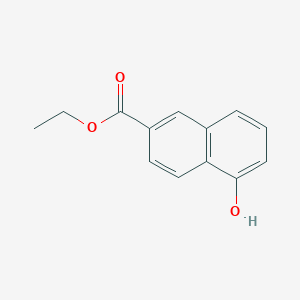
![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid](/img/structure/B13702115.png)
